N'-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is a compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their strong fluorescence properties, making them useful in various scientific applications. This particular compound has been studied for its potential use as a fluorescent chemosensor, particularly for detecting copper ions in water samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. This reaction produces the hydrazide derivative, which can then be further reacted with pyridine-4-carboxylic acid to form the final product . The reaction conditions often involve the use of solvents like ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a fluorescent chemosensor for detecting metal ions, particularly copper ions, in water samples.
Medicine: Investigated for its potential use in medical diagnostics and imaging.
Industry: Utilized in the development of sensors and other analytical tools.
Wirkmechanismus
The mechanism by which N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide exerts its effects involves intramolecular charge transfer (ICT). The compound’s fluorescence properties are modulated by the presence of metal ions, such as copper, which can bind to the compound and alter its electronic structure . This binding typically occurs at the carbonyl oxygen and amide nitrogen, leading to a change in fluorescence intensity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide: Another coumarin derivative with similar fluorescence properties.
N’-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: A related compound used as a fluorescent chemosensor.
Uniqueness
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is unique due to its high selectivity and sensitivity for copper ions. Its ability to act as a “turn-off” fluorescent sensor makes it particularly valuable for detecting low concentrations of copper in water samples .
Eigenschaften
Molekularformel |
C16H11N3O4 |
---|---|
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
N'-(2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H11N3O4/c20-14(10-5-7-17-8-6-10)18-19-15(21)12-9-11-3-1-2-4-13(11)23-16(12)22/h1-9H,(H,18,20)(H,19,21) |
InChI-Schlüssel |
NYXBWHGAFXNOTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.